Product packaging for L-VALINE (D8; 15N)(Cat. No.:)

L-VALINE (D8; 15N)

Cat. No.: B1579843
M. Wt: 126.19
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Valine (D8; 15N) is a stable, double-labeled isotopic form of the essential amino acid L-Valine, featuring deuterium substitution at eight positions (D8) and a Nitrogen-15 (15N) label on the amino group. This compound is supplied as a solid with a high chemical purity (≥98%) and isotopic enrichment (≥96 atom % D, ≥96 atom % 15N), making it an essential internal standard for accurate quantification in Mass Spectrometry (MS) and a crucial tracer for dynamic metabolic profiling. In research, this double-labeled valine is invaluable for tracing metabolic fluxes through the branched-chain amino acid (BCAA) pathways. It enables detailed studies of protein synthesis and turnover rates in proteomics, and is used to investigate the role of valine in conditions like insulin resistance and its specific requirement for the self-renewal of hematopoietic stem cells. The dual labeling minimizes spectral interference in analytical techniques, providing high-resolution data for systems biology and complex metabolic models. The product is intended for research applications in metabolism, metabolomics, and proteomics, and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Weight

126.19

Purity

98%

Origin of Product

United States

Synthetic Strategies and Biochemical Production of L Valine D8; 15n

Chemoenzymatic Synthesis Methodologies for L-Valine (D8; 15N)

The synthesis of L-Valine (D8; 15N) often employs a combination of chemical and enzymatic methods to achieve the desired isotopic labeling and stereospecificity.

Enantioselective Synthesis Approaches for L-Valine (D8; 15N)

Achieving the biologically active L-enantiomer is a critical aspect of the synthesis. While chemical synthesis can produce a racemic mixture (both D- and L-forms), enzymatic methods are often used to ensure high enantioselectivity. One common approach involves the use of amino acid dehydrogenases, such as leucine (B10760876) dehydrogenase, which can catalyze the reductive amination of a corresponding α-keto acid precursor with a 15N-labeled ammonia source (e.g., 15NH4Cl) to produce the L-amino acid with high yield.

The deuterated precursor, α-keto-isovalerate-d8, can be prepared through chemical synthesis. The enzymatic reaction then introduces the 15N amine group in the correct stereochemical configuration.

Isotopic Enrichment and Purity Control in L-Valine (D8; 15N) Synthesis

The goal of isotopic labeling is to achieve high enrichment of the desired isotopes. For L-Valine (D8; 15N), this means ensuring that the vast majority of the molecules contain eight deuterium (B1214612) atoms and one 15N atom. The isotopic enrichment of the final product is directly dependent on the enrichment of the starting materials. Therefore, highly enriched deuterated precursors and 15N-ammonia (often >98-99% enrichment) are used. isotope.com

Purity control is rigorous and involves multiple analytical techniques to confirm the chemical and isotopic purity of the final product. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are key methods used to verify the molecular structure, the degree of deuteration, and the 15N incorporation. iaea.org High-performance liquid chromatography (HPLC) is often used to determine the enantiomeric purity, ensuring a high percentage of the L-isomer.

Biocatalytic and Microbial Fermentation Routes for L-Valine (D8; 15N) Production

Microbial fermentation is a powerful and cost-effective method for producing amino acids. By cultivating microorganisms in a medium containing stable isotope-labeled precursors, it is possible to produce isotopically labeled amino acids like L-Valine (D8; 15N).

Metabolic Engineering of Model Organisms for L-Valine (D8; 15N) Biosynthesis

Model organisms such as Escherichia coli and Corynebacterium glutamicum are frequently used for the industrial production of amino acids and are prime candidates for producing isotopically labeled versions. nih.gov Through metabolic engineering, these organisms can be modified to overproduce L-valine. nih.govnih.govcabidigitallibrary.orgnih.gov

Key metabolic engineering strategies include:

Overexpression of biosynthetic genes: Increasing the expression of genes in the L-valine synthesis pathway, such as ilvB, ilvN, and ilvC, can significantly boost production. nih.gov

Deletion of competing pathways: Knocking out genes that divert precursors away from the valine pathway can increase the carbon flux towards the desired product. nih.govnih.gov

Removal of feedback inhibition: The enzymes in the valine biosynthesis pathway are often inhibited by the final product, L-valine. Site-directed mutagenesis can be used to create enzymes that are resistant to this feedback inhibition. nih.govnih.gov

To produce L-Valine (D8; 15N), these engineered strains are grown in a defined culture medium where the primary nitrogen source is 15N-labeled (e.g., 15NH4Cl) and the carbon source can be manipulated to incorporate deuterium. For example, using deuterated glucose or growing the culture in heavy water (D2O) can lead to the incorporation of deuterium into the amino acid backbone.

Table 1: Examples of Metabolic Engineering Strategies for L-Valine Production

Organism Genetic Modification Effect on L-Valine Production
Corynebacterium glutamicum Deletion of aceE, alaT, ilvA; Overexpression of ilvB, ilvN, ilvC, lrp1, brnF, brnE 44-fold increase in L-valine production. nih.gov
Escherichia coli Removal of feedback inhibition in acetohydroxy acid synthase; Deletion of ilvA, leuA, panB; Overexpression of ilvBN, ilvCED, ygaZH, lrp High yield of 0.378 g of L-valine per gram of glucose. nih.govnih.gov

This table is interactive and can be sorted by clicking on the column headers.

Cell-Free Protein Synthesis Systems for L-Valine (D8; 15N) Incorporation

Cell-free protein synthesis (CFPS) systems offer a powerful alternative to in-vivo expression for producing proteins containing isotopically labeled amino acids. thermofisher.com These systems utilize cell extracts that contain all the necessary machinery for transcription and translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.).

The main advantage of CFPS for incorporating L-Valine (D8; 15N) is the direct control over the reaction environment. synthelis.com By adding the labeled amino acid directly to the reaction mixture, high incorporation efficiency can be achieved without the complexities of cellular metabolism and amino acid interconversion that can occur in live cells. synthelis.comnih.gov This method is particularly useful for producing proteins labeled with specific amino acids for structural studies by NMR or for use as internal standards in mass spectrometry-based proteomics.

Table 2: Comparison of In Vivo and Cell-Free Labeling

Feature In Vivo (Microbial Fermentation) Cell-Free Protein Synthesis (CFPS)
Control over Labeling Less direct, relies on cellular metabolism. Direct addition of labeled amino acids to the reaction. synthelis.com
Efficiency Can be high in engineered strains, but potential for isotopic dilution. Very high incorporation efficiency. thermofisher.com
Toxicity Production of toxic proteins can be problematic. thermofisher.com Well-suited for the synthesis of toxic proteins. synthelis.comnih.gov

| Cost | Can be more cost-effective for large-scale production. | Can be more expensive due to the cost of reagents, but requires smaller amounts of labeled amino acids. synthelis.com |

This table is interactive and can be sorted by clicking on the column headers.

Post-Synthetic Chemical Derivatization of L-Valine (D8; 15N) for Specific Research Applications

After synthesis and purification, L-Valine (D8; 15N) can be chemically modified, or derivatized, to enhance its analytical properties for specific applications, most notably for gas chromatography (GC) and mass spectrometry (MS). Derivatization is often necessary to increase the volatility and thermal stability of amino acids for GC analysis or to improve ionization efficiency for MS. nih.govddtjournal.com

Common derivatization strategies involve reacting the amino and carboxylic acid groups of the amino acid. For example, esterification of the carboxyl group followed by acylation of the amino group is a common two-step process. One such method is the formation of N-acetyl isopropyl esters. nih.gov Another common approach is the use of silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to create tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov

The choice of derivatization reagent depends on the analytical method and the specific information required. The resulting derivative should have good chromatographic properties and produce a predictable and informative fragmentation pattern in the mass spectrometer, allowing for accurate and sensitive quantification of L-valine in complex biological samples.

Table of Compounds Mentioned

Compound Name Abbreviation/Synonym
L-Valine (D8; 15N) L-Val-d8-15N
α-keto-isovalerate-d8 Deuterated α-ketoisovalerate
15N-ammonia 15NH3 / 15NH4Cl
Deuterated glucose D-glucose-d7, etc.
Heavy water Deuterium oxide (D2O)
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide MTBSTFA

Advanced Analytical Methodologies for L Valine D8; 15n Detection and Quantification

Mass Spectrometry-Based Techniques for L-Valine (D8; 15N) Isotopic Analysis

Mass spectrometry (MS) is a cornerstone for the analysis of stable isotope-labeled compounds due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio. sigmaaldrich.com For L-Valine (D8; 15N), various MS-based methodologies are employed to trace its metabolic fate and to use it as a standard for the precise quantification of its unlabeled counterpart. medchemexpress.comckisotopes.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. In the context of L-Valine (D8; 15N) research, it is frequently used to determine the isotopic enrichment in metabolites derived from the labeled valine. For instance, in studies of bacterial metabolism, Bacillus subtilis cultures supplemented with L-valine-d8 were analyzed to trace the incorporation of deuterium (B1214612) into the backbone of fatty acids. biorxiv.org

In such experiments, fatty acids are extracted and derivatized, typically to their fatty acid methyl esters (FAMEs), to increase their volatility for GC analysis. The gas chromatograph separates the individual FAMEs, which are then ionized and analyzed by the mass spectrometer. By comparing the mass spectra of fatty acids from cultures grown with and without L-Valine (D8; 15N), researchers can identify and quantify the incorporation of deuterium atoms. This is achieved by monitoring the distribution of mass isotopomers, revealing the extent to which metabolic pathways utilize valine as a precursor. biorxiv.org For example, the detection of (M+1) and (M+2) analogs of fatty acids indicates the incorporation of deuterated units derived from the catabolism of L-valine-d8. biorxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS) in Isotope Tracing Experiments

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for analyzing non-volatile and thermally liable compounds like amino acids in complex biological fluids such as plasma. nih.gov In isotope tracing experiments, LC-MS is used to separate L-Valine and its metabolites from thousands of other molecules present in the sample before detection by the mass spectrometer. The use of L-Valine (D8; 15N) as an internal standard is a common application of isotope dilution mass spectrometry, a gold standard for quantitative analysis. nih.govshimadzu.co.kr

In a typical workflow, a known amount of L-Valine (D8; 15N) is added to a biological sample (e.g., plasma) at the beginning of sample preparation. nih.gov This "spiked" sample is then processed, and the extract is injected into the LC-MS system. The liquid chromatography step, often using techniques like hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography, separates the labeled standard from its unlabeled, endogenous counterpart, as well as from isomeric amino acids like leucine (B10760876) and isoleucine. nih.govacs.org The mass spectrometer then measures the signal intensity of both the labeled internal standard and the unlabeled analyte. Because the standard and analyte have nearly identical chemical properties and experience the same processing and ionization effects, the ratio of their signals allows for highly accurate and precise quantification of the endogenous L-Valine concentration. nih.gov

Tandem Mass Spectrometry (MS/MS) for L-Valine (D8; 15N)-Derived Metabolite Identification

Tandem Mass Spectrometry (MS/MS) significantly enhances the specificity and sensitivity of detection. thermofisher.com This technique is particularly valuable for quantifying L-Valine (D8; 15N) and its metabolites in complex mixtures, often without the need for extensive chromatographic separation, as seen in flow injection analysis (FIA-MS/MS). thermofisher.com The most common mode of operation for quantification is Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.govthermofisher.com

In an SRM experiment, the first stage of the mass spectrometer (Q1) is set to isolate a specific precursor ion—the molecular ion of the analyte. For L-Valine, this would be the ion with a mass-to-charge ratio (m/z) corresponding to its molecular weight, while for the internal standard, it would be the m/z of L-Valine (D8; 15N). These selected precursor ions are then fragmented in a collision cell (Q2), and a specific, characteristic fragment ion (product ion) is monitored by the third stage of the mass spectrometer (Q3). thermofisher.com This precursor-to-product ion transition is a highly specific signature of the target molecule, minimizing interferences from other compounds in the sample. thermofisher.com

Table 1: Illustrative MS/MS Transitions for L-Valine Analysis
CompoundLabelingPrecursor Ion (m/z)Product Ion (m/z)Application
L-ValineUnlabeled118.172.1Endogenous Analyte Quantification
L-Valine-d8Deuterium (D8)126.279.1Internal Standard for Quantification
L-Valine (D8; 15N)Deuterium (D8), Nitrogen-15 (B135050) (15N)127.280.1Internal Standard / Tracer

Note: Specific m/z values can vary based on derivatization and ionization mode (e.g., ESI, HESI). thermofisher.com

High-Resolution Mass Spectrometry for Precise Isotope Ratio Determination in L-Valine (D8; 15N) Studies

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, often to within a few parts per million (ppm). This capability is critical in stable isotope tracing studies for several reasons. HRMS can unambiguously identify metabolites by determining their elemental composition from the precise mass measurement.

Furthermore, HRMS can resolve isobaric interferences—where different molecules have the same nominal mass but slightly different exact masses. In metabolic studies, this allows for the clear differentiation of labeled metabolites from other endogenous compounds. For absolute quantitation using a labeled standard like L-Valine (D8; 15N), HRMS can be used, but it requires a correction factor to account for the differences in the isotopic distribution between the light (unlabeled) and heavy (labeled) peptide or metabolite. eurisotop.com This precise determination of isotope ratios is fundamental to calculating flux rates through metabolic pathways.

Computational Approaches for Isotope Correction and Data Interpretation in L-Valine (D8; 15N) Mass Spectrometry

The analysis of data from stable isotope tracing experiments is computationally intensive and requires specialized software and algorithms. A critical step is the correction for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ²H). researchgate.net Raw MS data reflects the combined presence of the intentionally introduced label and the naturally occurring heavy isotopes. Failing to correct for this natural abundance can lead to significant errors in calculating true isotopic enrichment. researchgate.net

Correction matrix methods are commonly used to deconvolute the measured isotopomer distributions and determine the true extent of label incorporation. biorxiv.orgresearchgate.net Several software tools are available to perform these corrections and facilitate data analysis. eurisotop.com For targeted quantitative experiments using SRM/MRM, software such as Skyline is widely used to process the data, create calibration curves, and calculate analyte concentrations based on the signals from the labeled internal standards. eurisotop.com These computational tools are essential for managing large datasets and extracting meaningful biological information from L-Valine (D8; 15N) tracer studies. eurisotop.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in L-Valine (D8; 15N) Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins and other macromolecules in solution. chemie-brunschwig.ch Isotope labeling is often essential for NMR studies of proteins larger than 10-15 kDa. chemie-brunschwig.ch L-Valine (D8; 15N) is an ideal reagent for this purpose. isotope.comisotope.com

The ¹⁵N label is fundamental to many multidimensional heteronuclear NMR experiments. chemie-brunschwig.chisotope.com For example, the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment generates a spectrum where each peak corresponds to a specific nitrogen-hydrogen bond in the protein backbone, providing a unique fingerprint of the protein's structure. chemie-brunschwig.ch

1H-NMR Applications for Proton Resonance Identification in Deuterated Systems

In the context of L-Valine (D8; 15N), where the majority of proton sites are substituted with deuterium, ¹H-NMR spectroscopy becomes a highly specific tool. The deuteration significantly simplifies the proton spectrum by removing most of the proton signals, thereby reducing spectral overlap. The remaining proton resonances, primarily the α-proton, can be observed with greater clarity.

In a typical ¹H-NMR spectrum of L-Valine in D₂O, the α-proton (α-H) appears as a doublet, and the methyl protons (γ-H) present as two distinct doublets. researchgate.nethmdb.ca For L-Valine (D8; 15N), the signals from the deuterated methyl and methine groups in the side chain are absent in the ¹H-NMR spectrum. This allows for unambiguous identification and analysis of the α-proton's chemical environment. Any residual proton signals can be quantified to determine the degree of deuteration. rsc.org The chemical shifts of the remaining protons can provide information about the local electronic structure and conformation.

Table 1: Representative ¹H-NMR Chemical Shifts for L-Valine

ProtonChemical Shift (ppm) in D₂OMultiplicity
α-H~3.6Doublet
β-H~2.2Multiplet
γ-CH₃~1.0Doublet
γ'-CH₃~0.9Doublet

Note: The exact chemical shifts can vary depending on the solvent and pH.

13C-NMR and 15N-NMR for Backbone and Side Chain Tracing in L-Valine (D8; 15N)-Labeled Biomolecules

¹³C and ¹⁵N-NMR are instrumental for tracing the incorporation of L-Valine (D8; 15N) into proteins and other biomolecules. The ¹⁵N label allows for direct observation of the valine backbone nitrogen, while the ¹³C signals (if present from a ¹³C-labeled precursor or at natural abundance) provide information about the carbon skeleton.

Selective ¹⁵N-labeling of amino acids like valine is a well-established technique for simplifying complex protein NMR spectra and aiding in backbone resonance assignment. nih.gov By incorporating ¹⁵N-labeled valine, the corresponding amide peaks in a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum can be exclusively identified, facilitating the tracing of the protein backbone. nih.govnih.gov This is particularly advantageous in large proteins where significant peak overlap is a major challenge. pnas.org

Similarly, ¹³C-labeling of the methyl groups of valine is a powerful strategy, especially for studying large proteins. biorxiv.org The methyl groups are sensitive probes of protein structure and dynamics. biorxiv.org In L-Valine (D8; 15N), while the side-chain protons are replaced by deuterium, the carbon atoms can be isotopically labeled with ¹³C for specific studies. The combination of ¹³C and ¹⁵N labeling provides a comprehensive view of the labeled valine residue within a biomolecule.

Multi-dimensional NMR Techniques for L-Valine (D8; 15N) Based Structural Elucidation

Multi-dimensional NMR experiments are crucial for determining the three-dimensional structure of proteins and other macromolecules incorporating L-Valine (D8; 15N). Techniques like ¹H-¹⁵N HSQC, Nuclear Overhauser Effect Spectroscopy (NOESY), and Total Correlation Spectroscopy (TOCSY) are fundamental in this process.

The ¹H-¹⁵N HSQC experiment is the starting point for backbone resonance assignment, correlating the amide proton with its directly bonded nitrogen. nih.gov For proteins containing L-Valine (D8; 15N), the signals from the valine residues will be specifically observable in the ¹⁵N dimension.

NOESY experiments provide information about through-space proximities between protons. nih.govacs.org In a protein labeled with L-Valine (D8; 15N), NOEs between the α-proton of the valine residue and other protons in the protein can help to define its spatial environment and the protein's tertiary structure. Deuteration of the side chain in L-Valine (D8; 15N) can simplify NOESY spectra by reducing the number of proton signals and minimizing spin diffusion, which can lead to clearer and more easily interpretable NOE cross-peaks. uni-konstanz.de

Heteronuclear 3D NMR techniques, such as ¹H-¹⁵N-NOESY-HSQC and ¹H-¹⁵N-TOCSY-HSQC, are powerful tools for resolving ambiguities in larger proteins. nih.gov These experiments spread the signals into a third dimension, enhancing resolution and facilitating the sequential assignment of backbone resonances. nih.gov

Deuterium NMR (2H-NMR) for Metabolic Tracing and Dynamics Studies with L-Valine (D8; 15N)

²H-NMR spectroscopy directly probes the deuterium nuclei in L-Valine (D8; 15N), offering unique insights into metabolic pathways and molecular dynamics. The use of deuterated amino acids like [²H₈]valine is a cost-effective method for studying protein turnover in whole animals. liverpool.ac.uk

In dynamic studies, ²H-NMR can be used to investigate the motion of the valine side chain. nih.gov For instance, studies on bacteriorhodopsin biosynthetically enriched with [γ-²H₆]valine have provided information on the rigidity of the valine side chain and the rates of motion around the Cα-Cβ and Cβ-Cγ bonds. nih.gov The analysis of ²H relaxation times can provide quantitative data on the timescales of these motions. nih.gov

Furthermore, the impact of deuteration on protein dynamics can be investigated by comparing the NMR relaxation data of protonated and deuterated samples. nih.gov These studies have shown that deuteration can lead to complex changes in local protein dynamics. nih.gov

Table 2: Applications of Deuterium NMR with Deuterated Valine

ApplicationKey Findings
Metabolic TracingEnables the study of protein turnover and metabolic flux in vivo. liverpool.ac.uk
Side Chain DynamicsProvides information on the motion and rigidity of the valine side chain in proteins. nih.gov
Protein StabilityDeuteration can influence the thermal stability of proteins. nih.gov

Chromatographic Separation Principles Prior to L-Valine (D8; 15N) Detection

Prior to mass spectrometry or other detection methods, chromatographic separation is essential for isolating L-Valine (D8; 15N) and its derivatives from complex biological matrices. The choice of chromatographic technique depends on the polarity of the analyte and the sample matrix.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

HILIC is a powerful technique for the separation of polar compounds like amino acids. researchgate.netrsc.org It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. nih.gov This allows for the retention of polar analytes that are poorly retained in reversed-phase chromatography. rsc.org

For the analysis of underivatized amino acids, HILIC is particularly suitable as it can separate these highly polar, zwitterionic molecules without the need for derivatization. rsc.orgnih.gov The separation mechanism in HILIC is complex, involving hydrophilic partitioning, electrostatic interactions, and hydrogen bonding. nih.gov HILIC coupled with mass spectrometry (HILIC-MS) is a sensitive and specific method for the quantification of amino acids in various biological samples. nih.govmdpi.com

Table 3: Comparison of HILIC Stationary Phases for Polar Metabolite Analysis

Stationary Phase TypePrimary Interaction MechanismSuitable for
Neutral (e.g., Amide)Hydrophilic partitioning, hydrogen bondingBroad range of polar metabolites, including amino acids and sugars. nih.gov
Zwitterionic (e.g., Phosphorylcholine)Hydrophilic partitioning, electrostatic interactionsIsomer separation, charged polar compounds. nih.gov

Reversed-Phase Liquid Chromatography (RPLC) for L-Valine (D8; 15N) and Derivatives

Reversed-phase liquid chromatography (RPLC) is a widely used technique for the separation of a broad range of molecules. However, due to the high polarity of amino acids, their retention on standard RPLC columns (like C18) is often poor. rsc.org To overcome this, pre-column derivatization is frequently employed. waters.comjafs.com.pl Derivatization involves reacting the amino acids with a reagent to make them more hydrophobic, thus increasing their retention on the RPLC column. shimadzu.com

Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and phenylisothiocyanate (PITC). jafs.com.plshimadzu.com The resulting derivatives can then be effectively separated by RPLC and detected by UV or fluorescence detectors. jafs.com.pl This approach has been successfully used for the quantitative analysis of amino acids in various biological materials. nih.govresearchgate.net While derivatization adds an extra step to the workflow, it allows for the use of readily available RPLC systems for amino acid analysis.

Ion-Exchange Chromatography for Amino Acid Separations

Ion-Exchange Chromatography (IEC) is a cornerstone analytical technique for the separation and purification of ionizable molecules, including amino acids. chromtech.comnumberanalytics.comphenomenex.com The fundamental principle of IEC is based on the reversible electrostatic interaction between charged molecules in a sample and an oppositely charged stationary phase. chromtech.comphenomenex.com The stationary phase typically consists of a resin or porous polymer matrix with covalently bonded charged functional groups. chromtech.com This technique is broadly categorized into two types:

Cation-Exchange Chromatography: Utilizes a negatively charged stationary phase to bind and separate positively charged molecules (cations). chromtech.comphenomenex.com

Anion-Exchange Chromatography: Employs a positively charged stationary phase to attract and separate negatively charged molecules (anions). chromtech.comphenomenex.com

The separation of a mixture of amino acids, including L-Valine and its isotopically labeled analogue L-Valine (D8; 15N), is achieved by carefully controlling the composition of the mobile phase, which is typically an aqueous buffer. chromtech.com By systematically changing the pH or the ionic strength (salt concentration) of the mobile phase, the net charge of the amino acids or the competition for binding sites on the stationary phase is altered, leading to their sequential elution from the column. chromtech.comresearchgate.net

Amino acids are amphoteric molecules, meaning they possess both acidic (carboxyl) and basic (amino) groups. Their net charge is highly dependent on the pH of the surrounding environment. At a specific pH, known as the isoelectric point (pI), an amino acid has no net charge. numberanalytics.com By adjusting the pH of the mobile phase below or above the pI of the amino acids in a mixture, they can be induced to carry a net positive or negative charge, respectively, facilitating their interaction with the appropriate ion-exchange resin. numberanalytics.com

In the context of analyzing L-Valine (D8; 15N), IEC is a powerful tool for separating it from other amino acids in complex biological samples or protein hydrolysates. researchgate.netiiste.org The separation of amino acids via IEC is influenced by several critical parameters, which must be optimized for effective resolution.

Key Parameters in IEC for Amino Acid Separation:

ParameterDescriptionImpact on Separation
Stationary Phase The type of resin (e.g., sulfonated polystyrene) and its properties like particle size and degree of cross-linking. 193.16.218Determines the capacity and selectivity of the separation. Cation-exchange resins are commonly used for amino acid analysis. phenomenex.com
Mobile Phase (Buffer) The pH and ionic concentration of the eluting buffer. Sodium or lithium citrate (B86180) buffers are frequently used. 193.16.218The pH is critical as it dictates the charge of the amino acids. A gradient of increasing pH or ionic strength is used to elute the bound amino acids sequentially. 193.16.218
Temperature The temperature of the column during the separation process.Affects the kinetics of ion exchange and the resolution of certain amino acids. For instance, the separation of asparagine and glutamic acid can be sensitive to temperature changes. 193.16.218
Flow Rate The speed at which the mobile phase passes through the column.Influences the resolution and analysis time. Slower flow rates generally lead to better separation but longer run times. 193.16.218
Detection The method used to detect the amino acids as they elute from the column.Post-column derivatization with ninhydrin (B49086) followed by photometric detection (at 570 nm for most amino acids and 440 nm for proline) is a classic and robust method. 193.16.218europa.eu

This table is based on information from references phenomenex.com193.16.218europa.eu.

Research has demonstrated the efficacy of IEC for the analysis of amino acids in various matrices. For instance, a widely recognized method for determining amino acid content in feed involves separation by IEC followed by post-column derivatization with ninhydrin and photometric detection. europa.eu While this method is highly reproducible for quantifying total valine, it is important to note that standard photometric detection cannot distinguish between unlabeled L-Valine and its stable isotope-labeled form, L-Valine (D8; 15N). creative-proteomics.com

Therefore, when the objective is the specific quantification of L-Valine (D8; 15N), IEC is typically coupled with a mass spectrometer (MS). In such a hyphenated technique (IEC-MS), the IEC system performs the chromatographic separation of the amino acids, and the mass spectrometer serves as a highly selective and sensitive detector capable of differentiating and quantifying molecules based on their mass-to-charge ratio. This allows for the precise measurement of the isotopically heavy L-Valine (D8; 15N) distinct from its naturally occurring, lighter counterpart.

Studies involving the analysis of deuterated amino acids produced by microorganisms have successfully utilized ion-exchange chromatography as a key separation step. iiste.orgresearchgate.net These studies confirm the capability of IEC to resolve complex mixtures of amino acids, which is a prerequisite for subsequent analysis, such as by mass spectrometry, to determine the degree of isotopic enrichment. researchgate.net

Illustrative Elution Order in Cation-Exchange Chromatography:

The following table provides a generalized elution order for common amino acids from a cation-exchange column using a pH/salt gradient, demonstrating the separation principle.

Elution OrderAmino AcidRationale for Elution
Early ElutingAspartic Acid, Glutamic AcidThese acidic amino acids have low pI values and are the first to become negatively charged as the pH of the buffer increases, causing them to elute quickly from a cation-exchanger.
Intermediate ElutingSerine, Threonine, Glycine, Alanine, Valine Neutral amino acids elute in an order influenced by subtle differences in their pKa values and hydrophobic interactions with the resin matrix.
Late ElutingLysine, ArginineBasic amino acids have high pI values, remain positively charged for longer as the pH increases, and thus bind most strongly to the cation-exchange resin, eluting last.

This table represents a generalized elution pattern in cation-exchange chromatography.

Applications of L Valine D8; 15n in Metabolic Pathway Elucidation and Flux Analysis

Elucidation of Branched-Chain Amino Acid (BCAA) Metabolism Using L-Valine (D8; 15N) Tracer

L-Valine is an essential branched-chain amino acid (BCAA) with critical roles in protein structure and metabolic signaling. researchgate.netcaymanchem.com The use of L-Valine (D8; 15N) has been instrumental in dissecting the intricate pathways of BCAA metabolism, which are often dysregulated in metabolic diseases. eurisotop.com

The catabolism of valine is a multi-step process that primarily occurs in the mitochondria of various tissues. The initial step is a reversible transamination reaction, where the ¹⁵N-labeled amino group of L-Valine (D8; 15N) is transferred to an α-keto acid, typically α-ketoglutarate, to form glutamate (B1630785) and the corresponding branched-chain α-keto acid, α-ketoisovalerate. The ¹⁵N label can then be traced as it is incorporated into other amino acids and nitrogenous compounds. nih.gov

The deuterated carbon skeleton of α-ketoisovalerate undergoes a series of oxidative decarboxylation and dehydrogenation reactions catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This pathway ultimately converts the valine skeleton into succinyl-CoA, which can enter the Krebs cycle (Tricarboxylic Acid Cycle). caymanchem.com Because of this endpoint, valine is considered a glucogenic amino acid. Tracking the D8-labeled isotopologues through these intermediates provides quantitative data on the rate and regulation of valine oxidation. caymanchem.com

Studies using tracers like L-[1-¹³C,¹⁵N]valine have established the kinetics of valine catabolism in humans, quantifying fluxes through transamination, deamination, and oxidation pathways. nih.gov The patterns of valine catabolism are similar to that of leucine (B10760876), another BCAA, although the transamination equilibrium favors leucine. nih.gov

Metabolism of BCAAs involves a complex interplay between different organs. While the initial transamination can occur in many tissues, the subsequent oxidation of the resulting α-keto acids is distributed differently among organs. By infusing L-Valine (D8; 15N) and measuring the appearance of its labeled metabolites in the circulation and various tissues, researchers can map this inter-organ flux. escholarship.org

For example, skeletal muscle is a primary site for BCAA transamination, releasing the branched-chain α-keto acids into the bloodstream. The liver then takes up these keto acids for subsequent oxidation. Tracing studies allow for the quantification of these transport and conversion rates between tissues. escholarship.org An important intermediate in valine catabolism, 3-hydroxyisobutyric acid, has been identified as a significant inter-organ metabolite. medchemexpress.com This type of analysis is crucial for understanding how metabolic loads are shared and how this network responds to different physiological states, such as feeding, fasting, or disease. escholarship.org

Tracing of Anabolic Pathways Originating from L-Valine (D8; 15N) Precursors

Beyond its breakdown for energy, valine is a fundamental building block for the synthesis of new molecules. L-Valine (D8; 15N) serves as an ideal tracer for these anabolic processes.

A primary anabolic fate of amino acids is their incorporation into proteins. Stable isotope-labeled amino acids are extensively used to measure the rates of protein synthesis and turnover. eurisotop.com When L-Valine (D8; 15N) is introduced into a biological system, it is incorporated into newly synthesized proteins. cancer.gov By measuring the rate of enrichment of the D8 and ¹⁵N labels in tissue or plasma proteins over time using mass spectrometry, researchers can calculate the fractional synthetic rate (FSR) of those proteins. eurisotop.com

This method provides a dynamic view of proteostasis, revealing how quickly proteins are being made and broken down, which is a more informative measure than static protein concentrations. eurisotop.com Such studies have been fundamental in understanding the effects of nutrition and various physiological conditions on muscle and whole-body protein metabolism. nih.gov

Table 1: Principle of Protein Synthesis Rate Measurement with L-Valine (D8; 15N)

Time PointMeasurementDescriptionImplication
T₀ Enrichment of L-Valine (D8; 15N) in the precursor pool (e.g., plasma).Establishes the availability of the tracer to the protein synthesis machinery.Baseline for calculating incorporation rate.
T₁ Enrichment of L-Valine (D8; 15N) in a specific protein (e.g., albumin).After a set duration, the amount of labeled valine incorporated into the protein is quantified.Reflects the amount of new protein synthesized during the time interval (T₁ - T₀).
Calculation Fractional Synthetic Rate (FSR)Calculated as the change in protein enrichment divided by the precursor enrichment over time.Provides a quantitative measure of the rate of protein synthesis (e.g., % per hour).

This is a simplified, interactive table illustrating the general principle.

The carbon skeleton of valine can be used to build other molecules besides proteins. A notable example is the synthesis of fatty acids. Research in the bacterium Bacillus subtilis using L-valine-d8 demonstrated that the isobutyryl-CoA derived from valine catabolism can serve as a primer for the synthesis of branched-chain fatty acids. biorxiv.org The deuterium (B1214612) labels from the valine tracer were directly incorporated into the fatty acid backbone, providing definitive proof of this metabolic link. biorxiv.org

Furthermore, because valine catabolism produces succinyl-CoA, an intermediate in the Krebs cycle, its carbon atoms can be channeled into numerous other biosynthetic pathways. caymanchem.com This includes gluconeogenesis (the synthesis of glucose), the synthesis of other amino acids, and the formation of heme groups. The use of L-Valine (D8; 15N) allows researchers to trace the flow of its carbon and nitrogen atoms into these diverse metabolic end-products.

Quantitative Metabolic Flux Analysis (MFA) with L-Valine (D8; 15N)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions throughout a metabolic network. nih.gov The use of stable isotope tracers is central to MFA. By providing a labeled substrate like L-Valine (D8; 15N) and measuring the isotopic labeling patterns in downstream metabolites, MFA models can calculate the in vivo fluxes through interconnected pathways. medchemexpress.commedchemexpress.com

The dual labeling of L-Valine (D8; 15N) is particularly valuable for what is known as ¹³C¹⁵N-MFA (though in this case, D-¹⁵N MFA), which can simultaneously resolve the fluxes of both carbon and nitrogen metabolism. nih.gov This provides a more comprehensive understanding of cellular metabolism, as carbon and nitrogen pathways are tightly interconnected. For instance, this approach can quantify the flux of valine's nitrogen to glutamate versus the flux of its carbon skeleton to the Krebs cycle. nih.gov Accurate MFA studies require sophisticated computational models and careful correction for the natural abundance of heavy isotopes to avoid misinterpretation of the data. researchgate.net

Table 2: Hypothetical Isotopologue Distribution Data for MFA

MetaboliteIsotopologueMeasured Intensity (Relative)Interpretation in MFA
Glutamate M+0 (Unlabeled)60%Represents the fraction of glutamate not derived from the L-Valine (D8; 15N) tracer's nitrogen.
M+1 (¹⁵N)40%Represents the fraction of glutamate that received its amino group from the ¹⁵N-labeled valine via transamination.
Succinyl-CoA M+0 (Unlabeled)75%Represents the fraction of succinyl-CoA from other sources (e.g., glucose, other amino acids).
M+5 (5 Deuterium atoms)25%Represents the fraction of succinyl-CoA derived directly from the catabolism of the D8-valine carbon skeleton (some deuterium may be lost during reactions).

This interactive table presents hypothetical data to illustrate how the distribution of labeled (M+n) and unlabeled (M+0) forms of metabolites can be used to infer metabolic fluxes.

Experimental Design Considerations for L-Valine (D8; 15N) Isotope Tracing

The successful application of L-Valine (D8; 15N) in metabolic studies hinges on a meticulously planned experimental design. Key considerations include the choice of biological system, the method of tracer administration, and the analytical techniques employed for detection.

A primary consideration is the selection of an appropriate model system, which can range from in vitro cell cultures to ex vivo tissue perfusions and in vivo animal models. The choice of system dictates the method of tracer delivery. For instance, in cell culture experiments, L-Valine (D8; 15N) is typically added to the culture medium. In animal studies, the tracer can be administered through a specialized diet or via infusion. ckisotopes.com

The duration of the labeling experiment is another critical parameter. Short-term labeling can reveal rapid metabolic fluxes, while long-term studies can provide insights into protein turnover and the accumulation of metabolites in different cellular compartments. Furthermore, the concentration of the tracer must be carefully optimized to ensure sufficient incorporation for detection without perturbing the natural metabolic state of the system.

Analytical methods, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to detect and quantify the incorporation of the stable isotopes into various metabolites. isotope.comeurisotop.com The choice between these techniques depends on the specific research question and the desired level of detail.

Computational Modeling and Flux Calculation Algorithms for L-Valine (D8; 15N) Data

The raw data obtained from isotope tracing experiments, which consists of the mass isotopomer distributions of various metabolites, must be interpreted using computational models to calculate metabolic fluxes. These models are mathematical representations of the metabolic network, detailing the interconnected series of biochemical reactions.

Isotopomer distribution analysis is a fundamental component of these calculations. By analyzing the patterns of deuterium and nitrogen-15 (B135050) incorporation into downstream metabolites, researchers can infer the relative activities of different metabolic pathways. For example, the catabolism of L-valine ultimately leads to the formation of succinyl-CoA, which can then enter the citric acid cycle. caymanchem.com By tracking the D8 and 15N labels, the flux through this pathway can be quantified.

Several software packages and algorithms have been developed to facilitate metabolic flux analysis (MFA). These tools utilize the experimental mass isotopomer data and a defined metabolic network model to estimate the rates of intracellular reactions. Bayesian metabolic flux analysis is one such approach that provides a statistically rigorous framework for inferring both carbon and nitrogen fluxes simultaneously. nih.gov

In Vitro Cellular Systems for L-Valine (D8; 15N) Metabolic Flux Profiling

In vitro cellular systems, such as cancer cell lines and primary cell cultures, are widely used to study metabolic pathways in a controlled environment. The use of L-Valine (D8; 15N) in these systems has provided significant insights into cellular metabolism, particularly in the context of disease.

For example, studies using stable isotope labeling with amino acids in cell culture (SILAC) have employed labeled amino acids to investigate protein synthesis and turnover. oup.com In the context of cancer metabolism, tracing the fate of L-valine has revealed how different cancer types utilize branched-chain amino acids (BCAAs) to support their growth and proliferation. eurisotop.com For instance, some cancer cells exhibit increased catabolism of BCAAs to fuel the citric acid cycle.

The ability to manipulate the cellular environment in vitro, in conjunction with the detailed information provided by L-Valine (D8; 15N) tracing, allows for a mechanistic understanding of how metabolic pathways are regulated in response to various stimuli or genetic alterations.

Ex Vivo Tissue Perfusion Models for Systemic L-Valine (D8; 15N) Flux Analysis

Ex vivo tissue perfusion models bridge the gap between in vitro cell culture and in vivo animal studies. In this approach, an isolated organ or tissue is maintained in a viable state outside the body while being perfused with a nutrient-rich solution containing the isotopic tracer, such as L-Valine (D8; 15N). This allows for the study of tissue-specific metabolism in a highly controlled setting. researchgate.net

This technique has been particularly valuable for investigating the metabolic functions of organs like the liver. researchgate.net By perfusing a liver with a medium containing L-Valine (D8; 15N) and analyzing the metabolites released into the perfusate, researchers can gain a detailed understanding of hepatic amino acid metabolism. Recent studies have used this approach to confirm known aspects of liver metabolism and to uncover unexpected metabolic activities, such as branched-chain amino acid transamination. researchgate.net

The data generated from ex vivo tissue perfusion experiments can provide insights into systemic metabolic processes and how they are altered in disease states.

Dual Carbon and Nitrogen Flux Analysis using L-Valine (D8; 15N) and other tracers

A key advantage of using L-Valine (D8; 15N) is the ability to simultaneously trace the flux of both carbon and nitrogen atoms. nih.gov This dual-labeling strategy provides a more comprehensive picture of metabolism than using tracers labeled with only a single isotope, such as 13C or 15N alone. eurisotop.com

By combining L-Valine (D8; 15N) with other isotopic tracers, such as 13C-labeled glucose, researchers can conduct multi-tracer experiments to investigate the interplay between different metabolic pathways. eurisotop.com For example, such an approach can be used to determine the relative contributions of glucose and amino acids to the synthesis of key cellular building blocks like nucleotides and fatty acids. eurisotop.com

Structural Biology and Nmr Spectroscopic Applications of L Valine D8; 15n Labeled Proteins

Protein Structure Determination Using Deuterated and 15N-Labeled Valine Residues

The use of deuteration in combination with 15N labeling is a cornerstone of modern biomolecular NMR, enabling the study of increasingly large and complex protein systems. sigmaaldrich.comckisotopes.com L-Valine, with its deuterated side chain (D8) and a 15N-labeled backbone amide, provides a unique probe that simplifies crowded spectra and enhances spectral resolution.

Resonance Assignment Strategies in Large Protein Systems with L-Valine (D8; 15N)

Resonance assignment, the process of attributing specific NMR signals to individual atoms within a protein, is a fundamental prerequisite for any detailed structural or dynamic study. nih.gov For large proteins (greater than ~25 kDa), uniform isotopic labeling with 13C and 15N leads to severe spectral overlap and line broadening, making traditional assignment strategies impractical. ckisotopes.comnih.gov The incorporation of L-Valine (D8; 15N) into a perdeuterated protein background significantly alleviates these issues.

The primary advantage of using deuterated L-Valine is the reduction of dipolar broadening, a major source of relaxation and line-broadening in large molecules. ckisotopes.com This leads to sharper signals and improved spectral quality. When combined with 15N labeling of the valine backbone amide, it allows for the use of sensitive 1H-15N correlation experiments, such as the Transverse Relaxation-Optimized Spectroscopy (TROSY) experiment. tandfonline.comresearchgate.net The methyl-TROSY technique, in particular, benefits from the labeling of valine's methyl groups, which exhibit narrow linewidths even in very large proteins. nih.govnih.gov

Several strategies leverage L-Valine (D8; 15N) for resonance assignment:

Selective Labeling: By providing 15N-labeled L-Valine in a growth medium containing otherwise unlabeled amino acids, only the valine residues will be visible in 1H-15N correlation spectra. biorxiv.orgresearchgate.net This drastically simplifies the spectrum, making the assignment of valine resonances more straightforward.

Amino Acid-Type Selective Labeling: In this approach, specific amino acid types are isotopically labeled. For instance, expressing a protein in the presence of 15N-labeled valine and other labeled amino acids can provide connectivity information for assignment. biorxiv.orgnih.gov

Methyl-TROSY Based Assignment: The high resolution and sensitivity of methyl-TROSY spectra of proteins with labeled valine methyl groups facilitate the assignment process, often in conjunction with known structural information or mutagenesis data. tandfonline.comresearchgate.net

Table 1: Resonance Assignment Strategies Utilizing L-Valine (D8; 15N)

Strategy Description Key Advantage Relevant Protein Size
Selective Labeling Only valine residues are 15N-labeled, simplifying the 1H-15N HSQC/TROSY spectrum. biorxiv.orgresearchgate.net Reduces spectral crowding, facilitating the identification of valine-specific signals. Large proteins (>25 kDa)
Amino Acid-Type Selective Labeling A subset of amino acids, including valine, are isotopically labeled to provide specific assignment information. biorxiv.orgnih.gov Provides connectivity information between specific residue types, aiding in sequential assignment. Large proteins and complexes
Methyl-TROSY Based Assignment Utilizes the high resolution of methyl-TROSY spectra to assign valine methyl resonances. tandfonline.comresearchgate.net High sensitivity and resolution for methyl groups, even in very large systems. Up to 1 MDa

Measurement of Inter-residue Distances and Torsion Angles via L-Valine (D8; 15N) Labels

Once resonance assignments are established, the next step in structure determination is the measurement of geometric restraints, such as inter-residue distances and torsion angles. L-Valine (D8; 15N) labels are instrumental in this process.

Inter-residue Distances: The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons that are close in proximity (typically < 5-6 Å). In a perdeuterated protein containing protonated 15N-labeled valine, NOEs can be observed between the valine amide proton and other protons, including those on other residues. unl.pt This is particularly powerful when combined with selective protonation of other amino acid types, such as isoleucine and leucine (B10760876), allowing for the detection of long-range distance restraints that define the protein's tertiary and quaternary structure. pnas.org

Torsion Angles: Backbone and side-chain torsion angles (φ, ψ, and χ) define the protein's conformation. acs.org These angles can be determined by measuring residual dipolar couplings (RDCs) and J-couplings. The 15N label in L-Valine (D8; 15N) allows for the measurement of one-bond 1H-15N RDCs, which provide information about the orientation of the N-H bond vector relative to an external magnetic field. osu.edu Additionally, solid-state NMR techniques can be used to measure correlations between dipolar couplings, which are highly dependent on torsion angles. osu.eduresearchgate.net For instance, 3D NMR experiments correlating 1H-15N and 1H-13C dipolar couplings can provide precise constraints on the φ and χ1 torsion angles of valine residues. osu.edu

Table 2: Geometric Restraints from L-Valine (D8; 15N) Labels

Restraint Type NMR Parameter Information Gained Key Experiment
Inter-residue Distance Nuclear Overhauser Effect (NOE) unl.ptpnas.org Through-space proximity between protons (< 6 Å) 15N-edited NOESY
Backbone Torsion Angle (φ) Residual Dipolar Couplings (RDCs) osu.edu Orientation of the N-H bond vector 1H-15N IPAP-HSQC
Backbone & Side-chain Torsion Angles (φ, ψ, χ1) Correlated Dipolar Couplings osu.eduresearchgate.net Precise angular constraints 3D 1H-15N-13C-1H Dipolar Chemical Shift NMR (Solid-State)

Protein Dynamics and Conformational Changes Investigated with L-Valine (D8; 15N)

Proteins are not static entities; their functions are intimately linked to their dynamic behavior and ability to undergo conformational changes. L-Valine (D8; 15N) serves as a sensitive probe for investigating these motions across a wide range of timescales.

Isotopic Labeling for Relaxation Dispersion NMR Studies of Protein Motion

Relaxation dispersion NMR is a powerful technique for characterizing "invisible" excited states and motional processes that occur on the microsecond to millisecond timescale. sigmaaldrich.com These motions are often associated with key biological events such as enzyme catalysis and ligand binding. The use of isolated spin pairs, such as the 15N-1H pair in labeled valine residues, is crucial for the accurate measurement and interpretation of relaxation dispersion data. sigmaaldrich.com

By incorporating L-Valine (D8; 15N) into a protein, Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments can be performed on the 15N nuclei of valine residues. sigmaaldrich.com These experiments measure the effective transverse relaxation rate (R2,eff) as a function of the CPMG pulse frequency. The resulting dispersion profiles provide quantitative information about the kinetics (exchange rates) and thermodynamics (populations) of the conformational exchange process, as well as the chemical shift differences between the ground and excited states.

Unraveling Allosteric Mechanisms and Ligand Binding through L-Valine (D8; 15N) Probes

Allosteric regulation and ligand binding are fundamental to many cellular processes. These events often trigger conformational changes that can be monitored using NMR spectroscopy. nih.gov L-Valine (D8; 15N) provides specific probes that can report on these changes.

Upon ligand binding, the chemical environment of valine residues in or near the binding site will change, leading to chemical shift perturbations (CSPs) in the 1H-15N correlation spectrum. nih.govnih.gov By monitoring the CSPs of 15N-labeled valine residues, the binding site can be mapped, and the affinity of the interaction can be determined. Furthermore, CSPs observed in valine residues distant from the binding site can reveal allosteric pathways through which the binding event is communicated to other parts of the protein.

In-cell NMR studies can also leverage selective 15N-valine labeling to study protein-ligand interactions within a cellular environment. nih.gov This provides a more physiologically relevant context for understanding these interactions.

Membrane Protein Studies and Solid-State NMR Enhancements Utilizing L-Valine (D8; 15N)

Membrane proteins represent a significant portion of the proteome and are crucial drug targets. However, their study by solution NMR is often hampered by their large size and insolubility. Solid-state NMR (ssNMR) is a powerful alternative for studying membrane proteins in a near-native lipid bilayer environment. nih.govacs.org

The use of L-Valine (D8; 15N) is highly advantageous for ssNMR studies of membrane proteins. nih.govnih.gov Deuteration of the valine side chain reduces proton-driven spin diffusion, leading to narrower linewidths and improved spectral resolution in magic-angle spinning (MAS) ssNMR experiments. sigmaaldrich.com The 15N label enables the use of 15N-based correlation experiments to obtain resonance assignments and structural restraints. acs.orgnih.gov

Specifically, the 15N chemical shifts of labeled valine residues can provide information about the secondary structure and the orientation of the peptide plane. acs.org Furthermore, deuterium (B1214612) NMR of perdeuterated valine side chains can provide detailed information about side-chain dynamics within the membrane. nih.gov Studies on glycophorin A, for example, have used deuterated valine to show that the side-chain motion is restricted in both the monomeric and dimeric forms of the transmembrane helix. nih.gov

The combination of selective 15N labeling of valine and perdeuteration is a powerful strategy for simplifying complex ssNMR spectra and for obtaining long-range distance restraints, which are crucial for determining the three-dimensional structure of membrane proteins. nih.govresearchgate.net

Incorporation into Recombinant Membrane Proteins for Structural Analysis

The use of perdeuteration (labeling with deuterium, 2H) in combination with 15N labeling significantly reduces dipolar broadening from protons, a major source of relaxation and line broadening in large molecules. chemie-brunschwig.ch Specifically labeling valine residues, which are often abundant in the hydrophobic transmembrane regions of proteins, with L-Valine (D8; 15N) allows for the selective observation of these specific sites within the protein. This approach simplifies crowded spectra and enables the application of advanced NMR techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY). tandfonline.com The methyl groups of valine are particularly useful probes of protein structure and dynamics.

A notable application of this labeling strategy is in the structural analysis of large, complex α-helical membrane proteins. For instance, in a study of the 52 kDa E. coli sugar transport protein GalP, a homolog of human GLUT transporters, selective labeling was crucial. tandfonline.com Researchers prepared a sample of GalP that was uniformly deuterated and 15N-labeled, with the exception of isoleucine, leucine, and valine (ILV) methyl groups, which were 13C-labeled. tandfonline.com This specific labeling pattern, which can be achieved by providing L-Valine (D8; 15N) in the expression media, allowed for the acquisition of high-resolution [13C,1H]-methyl-TROSY spectra. tandfonline.com The quality of these spectra demonstrated that it is possible to obtain detailed structural information even for large, polytopic membrane proteins without resorting to high temperatures that might compromise protein stability. tandfonline.com

The benefits of using deuterated L-valine are also evident in studies where deuterated detergents are employed to solubilize membrane proteins. While the use of deuterated detergents is generally advantageous for solution-state NMR, its impact can be protein-specific. tandfonline.com For some proteins, a deuterated detergent is essential for achieving the best quality [15N,1H]-TROSY spectra. tandfonline.com The combination of a deuterated protein, labeled with compounds like L-Valine (D8; 15N), and a deuterated detergent minimizes background signals and enhances spectral resolution, which was essential for recording 3D and 4D NOESY-type spectra of isoleucine, leucine, and valine methyl groups in the human β-barrel outer membrane protein VDAC-1. tandfonline.com

The development of cell-free expression systems has further streamlined the process of incorporating labeled amino acids into membrane proteins. salilab.org These systems allow for high-level expression and efficient labeling, making the production of samples for NMR studies more accessible. salilab.org

Table 1: Applications of L-Valine (D8; 15N) in Recombinant Membrane Protein NMR

Protein StudiedNMR TechniqueKey Findings
E. coli GalP (52 kDa)[13C,1H]-methyl-TROSYHigh-resolution spectra were obtained, enabling the study of inhibitor binding. tandfonline.com
Human VDAC-1 (30 kDa)[15N,1H]-TROSY, 3D/4D NOESYDeuterated detergent was crucial for high-quality NOESY spectra of ILV methyl groups. tandfonline.com
Various hIMPs (<30 kDa)Solution NMRCell-free expression facilitated rapid production and labeling for structural studies. salilab.org

Applications in Solid-State NMR for Aggregate Structure and Amyloid Research

Solid-state NMR (ssNMR) has emerged as a unique and powerful tool for the atomic-level characterization of non-crystalline, insoluble protein assemblies such as protein aggregates and amyloid fibrils, which are associated with a range of human diseases. nih.gov The use of specific isotope labeling patterns, including the incorporation of L-Valine (D8; 15N), is central to the success of these studies. sigmaaldrich.comdoi.org

In ssNMR, the primary challenge is often spectral resolution due to the large number of signals in a uniformly labeled protein. nih.gov Site-specific labeling with isotopes like 13C and 15N at particular amino acid residues, such as valine, helps to simplify the spectra and allows for the measurement of specific distances and torsion angles. sigmaaldrich.com The combination of 15N labeling with deuteration (using D8-valine) is particularly advantageous as it enhances resolution in proton-detected MAS-based ssNMR experiments. sigmaaldrich.com

One of the key areas where L-Valine (D8; 15N) labeling has been instrumental is in the study of amyloid-β (Aβ) fibrils, the hallmark of Alzheimer's disease. nih.gov To investigate the structure of these fibrils, researchers often prepare samples that are selectively labeled at specific residues. For example, in a study characterizing trace amounts of brain-derived and synthetic Aβ42 fibrils, samples were uniformly 13C- and 15N-labeled at specific residues including Val-24. nih.gov This allowed for the use of sensitivity-enhanced 1H-detected ssNMR to rapidly assess structural differences between different fibril preparations. nih.gov

Furthermore, understanding the dynamics of different regions within amyloid fibrils is crucial for elucidating their formation and toxicity. The N-terminal domain of Aβ fibrils is known to be flexible and disordered. nih.gov To probe the dynamics of this region, researchers have used 2H static ssNMR on Aβ1–40 fibrils selectively labeled with deuterated amino acids, including valine. nih.gov By analyzing the deuterium line shapes and relaxation times, they can gain insights into the motional properties of specific side chains. nih.gov

The study of other amyloidogenic proteins, such as the Leucine-rich amelogenin protein (LRAP), also benefits from isotopic labeling. In one study, uniformly 13C and 15N-labeled LRAP was used to investigate its self-assembly into amyloid-like structures. doi.org Solid-state NMR was used to identify a consistent rigid β-sheet segment within the assemblies. doi.org While this study used uniform labeling, selective labeling with L-Valine (D8; 15N) could provide more detailed information about the role of specific valine residues in the aggregation process.

Table 2: Research Findings Using L-Valine (D8; 15N) in Solid-State NMR of Aggregates and Amyloids

System StudiedNMR MethodKey Findings
Amyloid-β (Aβ42) fibrils1H-detected ssNMREnabled high-throughput screening and structural comparison of trace amounts of brain-derived and synthetic fibrils. nih.gov
Amyloid-β (Aβ1–40) fibrils2H static ssNMRProbed the dynamics of the flexible N-terminal domain by analyzing deuterium line shapes of labeled valine. nih.gov
Prion protein fibrilsSolid-state NMRDetermined in-register parallel β-sheet structures through intermolecular distance measurements in specifically labeled samples. nih.gov
Leucine-rich amelogenin (LRAP)Solid-state NMRIdentified a rigid β-sheet core in self-assembled amyloid-like structures using uniformly labeled protein. doi.org

L Valine D8; 15n in Advanced Cell and Organismal Biology Research Models

In Vitro Cell Culture Models for Cellular Metabolism and Proteomics Studies

In vitro cell culture models are fundamental tools for dissecting cellular processes under controlled conditions. The use of L-Valine (D8; 15N) in these systems enables precise tracking of this essential amino acid's contribution to protein synthesis and intermediary metabolism.

Mammalian Cell Line Applications for L-Valine (D8; 15N) Tracing

In mammalian cell culture, stable isotope tracers like L-Valine (D8; 15N) are instrumental in both metabolomics and proteomics research. ckisotopes.com One of the most powerful techniques in quantitative proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). ckgas.com In a SILAC experiment, cells are grown in media where a standard "light" amino acid is replaced by a "heavy" isotopic counterpart. ckgas.com By substituting standard L-valine with L-Valine (D8; 15N), researchers can accurately quantify changes in protein abundance between different experimental conditions. The mass shift caused by the isotopes allows for the distinction and relative quantification of proteins from different cell populations when analyzed by mass spectrometry. ckgas.comoup.com

Beyond proteomics, L-Valine (D8; 15N) is a powerful tool for metabolic flux analysis. Comprehensive stable-isotope tracing can identify metabolic by-products and their sources. pnas.org When introduced into cell culture media, the labeled valine is taken up by cells and incorporated into various metabolic pathways. pnas.org The dual labeling makes it possible to trace the valine carbon backbone (via D8) and its nitrogen atom (via 15N) separately. This allows for detailed investigation of branched-chain amino acid (BCAA) catabolism, transamination reactions, and the contribution of valine to the tricarboxylic acid (TCA) cycle through its conversion to succinyl-CoA. caymanchem.com For instance, studies using 13C-labeled valine in Chinese Hamster Ovary (CHO) cells have successfully identified metabolic by-products derived from valine by observing the mass shift in metabolites. pnas.org

Table 1: Illustrative Application of L-Valine (D8; 15N) in a Mammalian Cell SILAC Experiment

Experimental ConditionL-Valine IsotopeMass Shift (vs. Light)Objective
Control CellsUnlabeled L-Valine0 DaBaseline proteome
Treated CellsL-Valine (D8; 15N)+9 DaQuantify protein expression changes due to treatment

Microbial Systems for L-Valine (D8; 15N) Amino Acid Metabolism Research

Microbial systems, with their rapid growth and genetic tractability, are ideal for detailed studies of amino acid metabolism. ckisotopes.com L-Valine is produced for various applications through microbial fermentation, primarily using engineered strains of Corynebacterium glutamicum. nih.gov Understanding the metabolic and regulatory networks of L-valine biosynthesis is crucial for optimizing these production strains. nih.gov

Stable isotope-resolved metabolomics (SIRM) is a powerful approach for studying the gut microbiome. nih.gov Research using L-valine-d8 in the bacterium Bacillus subtilis has provided significant insights into fatty acid synthesis. biorxiv.org These studies revealed that during the transition to the sporulation phase, B. subtilis incorporates carbon atoms from valine into the backbone of specific fatty acids. biorxiv.org The use of L-valine-d8 demonstrated that isobutyryl-CoA, derived from valine, serves as a primer for certain branched-chain fatty acids. biorxiv.org Furthermore, the research indicated the existence of a pathway converting isobutyryl-CoA to propionyl-CoA, which is then used to extend the fatty acid chain. biorxiv.org This detailed understanding, made possible by the isotopic tracer, helps to elucidate the metabolic basis of cellular differentiation in bacteria. biorxiv.org

**Table 2: Key Findings from L-valine-d8 Tracing in *Bacillus subtilis***

MetaboliteIsotopic LabelingObservationImplication
Isobutyryl-CoADeuterium (B1214612) labeledAccumulates in non-sporulating mediumDirect product of L-valine-d8 catabolism
Propionyl-CoADeuterium labeledAccumulates in the absence of early sporulation metabolismAn unmetabolizable product derived from isobutyryl-CoA under these conditions
Branched-chain fatty acidsDeuterium labeledEnrichment observed in specific fatty acidsValine carbon is incorporated into the fatty acid backbone

Ex Vivo Organ and Tissue Perfusion Studies with L-Valine (D8; 15N)

Ex vivo studies on isolated organs and tissues bridge the gap between in vitro cell culture and complex in vivo models. These methods allow for the study of organ-specific metabolism in a controlled environment. nih.gov

Isolated Organ Perfusion Models for Nutrient Metabolism

Isolated organ perfusion maintains an organ's viability and metabolic activity outside the body by circulating a nutrient-rich, oxygenated solution (perfusate). researchgate.netresearchgate.net This technique is extensively used to study the metabolism of organs like the liver, heart, and kidney. nih.govresearchgate.net By adding L-Valine (D8; 15N) to the perfusate, researchers can directly measure the uptake and metabolic fate of valine within that specific organ without the confounding influence of systemic metabolism. nih.govresearchgate.net

For example, in a perfused liver model, L-Valine (D8; 15N) can be used to quantify the rates of hepatic protein synthesis, its catabolism through the BCAA degradation pathway, and its contribution to gluconeogenesis via succinyl-CoA. The dual labeling would allow for the simultaneous tracking of the amino group's fate (e.g., incorporation into other amino acids via transamination or conversion to urea) and the carbon skeleton's entry into the TCA cycle. nih.gov Similarly, in cardiac perfusion studies, this tracer can help elucidate how the heart utilizes BCAAs as an energy source under various physiological and pathological conditions. nih.gov

Tissue Slice Metabolism Studies using L-Valine (D8; 15N) Tracers

While organ perfusion provides data on the whole organ, tissue slice techniques offer a way to study metabolic activity with spatial resolution. researchgate.netmdpi.com Thin slices of a tissue are kept viable in a culture medium for a short period, during which they can be exposed to isotopic tracers. mdpi.com This method has been advanced to include spatially resolved metabolomics, where techniques like matrix-assisted laser desorption ionization imaging mass spectrometry (iso-imaging) can visualize the distribution of labeled metabolites within the tissue slice. researchgate.net

By incubating tissue slices with L-Valine (D8; 15N), researchers can investigate metabolic heterogeneity within an organ. For instance, in a kidney slice, one could map the differential metabolism of valine in the cortex versus the medulla. researchgate.net In brain slices, this tracer could be used to study BCAA metabolism in different neuronal populations, which is particularly relevant for diseases like Maple Syrup Urine Disease, a disorder of BCAA catabolism. biorxiv.org

Mechanistic Insights from Isotopic Tracing in Complex Biological Systems

The use of stable isotope tracers like L-Valine (D8; 15N) provides more than just qualitative pathway identification; it allows for quantitative flux analysis and the discovery of novel metabolic routes. eurisotop.comnih.gov The ability to distinguish isotopologues—the same compound differing only in isotopic composition—by high-resolution mass spectrometry is key to these advanced studies. eurisotop.comresearchgate.net

The dual labeling of L-Valine (D8; 15N) is particularly powerful. The 15N label on the amino group enables scientists to track nitrogen metabolism with high precision. This includes measuring rates of protein synthesis and breakdown, as well as the flux through transamination reactions where the amino group is transferred to an alpha-keto acid to form a new amino acid. nih.gov For example, tracing 15N from valine to glutamate (B1630785) would provide a direct measure of branched-chain amino acid aminotransferase activity.

Simultaneously, the D8 label on the carbon skeleton allows for the tracking of valine's catabolic fate. biorxiv.org Following its deamination, the resulting keto-acid is further metabolized, eventually entering the TCA cycle as succinyl-CoA. caymanchem.com By monitoring the appearance of deuterium in TCA cycle intermediates and related metabolites, researchers can quantify the contribution of valine to central carbon metabolism. This integrated approach, tracking both nitrogen and carbon from a single precursor, provides a holistic view of amino acid metabolism and offers deep mechanistic insights into the regulation of these fundamental pathways in health and disease. nih.gov

Understanding Nutrient Partitioning and Utilization Pathways

Stable isotope tracers like L-Valine (D8; 15N) are instrumental in elucidating how nutrients are distributed and utilized among various metabolic pathways within a cell or organism. isotope.com By introducing this labeled compound, researchers can follow its incorporation into newly synthesized proteins, its catabolism for energy production, and its role as a precursor for other biomolecules. This approach, often referred to as metabolic flux analysis, allows for the quantification of the flow of metabolites through different pathways. medchemexpress.commedchemexpress.commedchemexpress.com

The use of L-Valine (D8; 15N) is particularly valuable in Stable Isotope Labeling by/with Amino Acids in Cell Culture (SILAC), a powerful quantitative proteomics technique. In SILAC experiments, cells are cultured in media containing "heavy" isotopically labeled amino acids, leading to their incorporation into all newly synthesized proteins. thermofisher.com By comparing the mass spectra of proteins from different experimental conditions (e.g., control vs. treated), researchers can accurately quantify changes in protein abundance. The distinct mass shift provided by the D8 and 15N labels on valine allows for clear differentiation from its unlabeled counterpart. sigmaaldrich.com

Research Findings on Nutrient Partitioning:

A key application of labeled valine is in tracing its contribution to the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. isotope.com Studies have shown that the carbon skeleton of valine can be catabolized to succinyl-CoA, an intermediate of the TCA cycle, thereby providing an anaplerotic source to replenish cycle intermediates. The use of L-Valine (D8; 15N) enables researchers to precisely measure the extent of this contribution relative to other fuel sources like glucose and glutamine. isotope.comukisotope.com

Furthermore, investigations have utilized labeled BCAAs to understand their role in lipogenesis, the synthesis of fatty acids. By tracing the labeled carbons from valine, it has been demonstrated that BCAAs can serve as important precursors for lipid synthesis in certain cell types and conditions. nih.gov

Table 1: Applications of L-Valine (D8; 15N) in Nutrient Partitioning Studies

Research AreaExperimental ApproachKey Findings
Protein Synthesis SILAC-based quantitative proteomicsEnables precise quantification of protein turnover and expression changes in response to various stimuli.
TCA Cycle Anaplerosis Metabolic flux analysis using mass spectrometryDetermines the contribution of valine catabolism to the pool of TCA cycle intermediates, such as succinyl-CoA.
Lipogenesis Isotope tracing with mass spectrometryReveals the role of valine as a carbon source for the synthesis of fatty acids and other lipids.

This table summarizes the primary research applications of L-Valine (D8; 15N) in tracking nutrient partitioning and provides a general overview of the key insights gained from these studies.

Investigating Metabolic Reprogramming in Specific Physiological or Pathological Conditions

Metabolic reprogramming is a hallmark of various diseases, most notably cancer. ukisotope.comnih.gov Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation and survival. ukisotope.comeurisotop.com L-Valine (D8; 15N) serves as a critical tracer to investigate these metabolic shifts, providing a detailed picture of how cancer cells utilize this amino acid differently compared to their healthy counterparts. chromachemie.co.in

In cancer research, studies have focused on the altered catabolism of BCAAs. nih.gov For instance, some tumors show an increased reliance on BCAA degradation to fuel the TCA cycle and support biosynthetic processes. nih.gov By using L-Valine (D8; 15N), researchers can trace the flow of valine carbons and nitrogen through these rewired metabolic networks, identifying potential therapeutic targets. nih.gov

A recent study on prostate cancer highlighted the critical role of valine catabolism in fueling the mitochondrial succinate (B1194679) pool and maintaining intracellular lipid metabolism. nih.gov The inhibition of valine degradation led to a significant reduction in malignant cell proliferation and impaired cellular respiration. nih.gov This research underscores the potential of targeting valine metabolism as a therapeutic strategy. nih.gov

Table 2: Research Findings on Metabolic Reprogramming using L-Valine (D8; 15N)

ConditionResearch FocusKey Findings
Prostate Cancer Role of valine catabolism in tumor progressionValine degradation is crucial for anaplerotic refueling of the mitochondrial succinate pool and for maintaining lipid metabolism in cancer cells. nih.gov
General Cancer Metabolism Altered BCAA utilizationMany cancer types exhibit reprogrammed BCAA metabolism to support increased proliferation and survival. ukisotope.comeurisotop.com
Hypoxia Cellular response to low oxygenInvestigating how valine metabolism is altered in hypoxic microenvironments, which are common in solid tumors.

This table presents specific examples of how L-Valine (D8; 15N) is used to investigate metabolic reprogramming in pathological states, particularly in cancer, and the significant findings from this research.

Emerging Methodological Advancements and Future Directions in L Valine D8; 15n Research

Integration of Multi-Omics Data with L-Valine (D8; 15N) Tracing (Fluxomics, Metabolomics, Proteomics)

The integration of data from various "omics" fields with stable isotope tracing is providing a more holistic understanding of cellular metabolism. L-Valine (D8; 15N) is a powerful tool in these integrated approaches, allowing researchers to trace the flow of both carbon and nitrogen atoms through interconnected metabolic networks. isotope.comisotope.com This dual-labeling strategy enhances the ability to track the fate of the valine backbone and its amino group simultaneously.

Fluxomics, the study of metabolic fluxes, is significantly enhanced by the use of L-Valine (D8; 15N). By monitoring the incorporation of the D8 and 15N labels into downstream metabolites, researchers can quantify the rates of metabolic reactions. This provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone. core.ac.uk

In metabolomics, L-Valine (D8; 15N) serves as an internal standard and a tracer to map metabolic pathways. unica.it For instance, in studies of renal cancer, L-Valine-d8 has been used as an internal standard for the accurate quantification of metabolites. nih.gov The integration with proteomics allows for the correlation of metabolic changes with alterations in protein expression and turnover. ckgas.comeurisotop.com This is particularly valuable in understanding how metabolic reprogramming in diseases like cancer is linked to the proteome. nih.gov

Interactive Data Table: Applications of L-Valine (D8; 15N) in Multi-Omics Studies

Omics FieldApplication of L-Valine (D8; 15N)Key Research FindingsPrimary Analytical Technique
FluxomicsTracing metabolic pathway rates.Quantification of branched-chain amino acid (BCAA) catabolism and its contribution to the TCA cycle.Mass Spectrometry (MS)
MetabolomicsInternal standard for quantification and pathway tracing. unica.itIdentification of dysregulated metabolic pathways in disease states. nih.govLiquid Chromatography-Mass Spectrometry (LC-MS)
ProteomicsMeasuring protein synthesis and turnover rates. eurisotop.comCorrelation of metabolic flux with the expression levels of metabolic enzymes.Mass Spectrometry (MS)

Development of Novel L-Valine (D8; 15N) Isotopic Labeling Strategies

Advances in synthetic chemistry are enabling more sophisticated isotopic labeling strategies, providing researchers with tools to ask more precise biological questions.

Site-Specific Deuteration and 15N Enrichment Techniques

The ability to place isotopes at specific atomic positions within a molecule, known as site-specific labeling, offers a higher level of detail in metabolic studies. nih.gov For L-Valine, this could involve synthesizing isotopologues with deuterium (B1214612) at specific methyl or backbone positions, in addition to the 15N label. This allows for the disambiguation of metabolic pathways that might otherwise be indistinguishable. For example, site-specific labeling can help determine the stereospecificity of enzymatic reactions. researchgate.net While current commercial availability of L-Valine (D8; 15N) often involves uniform deuteration of the methyl groups, ongoing research is focused on developing synthetic routes for more targeted labeling. ckisotopes.comcortecnet.com

Combinatorial Isotopic Labeling Approaches for Enhanced Data Resolution

Combinatorial labeling involves using a mixture of isotopically labeled tracers to simultaneously probe multiple metabolic pathways. researchgate.net For example, a study might use L-Valine (D8; 15N) in combination with 13C-labeled glucose. This approach can reveal the relative contributions of different substrates to a particular metabolic pool. The resulting complex isotopic patterns in downstream metabolites provide a rich dataset that, with appropriate analytical tools, can yield a more comprehensive picture of metabolic interconnectivity. researchgate.net This strategy is particularly powerful for studying metabolic flexibility and substrate switching in response to physiological or pathological stimuli.

Automation and High-Throughput Platforms for L-Valine (D8; 15N) Isotope Tracing

The complexity and scale of modern biological experiments necessitate the development of automated and high-throughput methods. Stable isotope probing (SIP) is a powerful technique for tracing the flow of isotopes through microbial communities or cellular systems. biorxiv.org However, traditional SIP methods are often labor-intensive. biorxiv.org Recent advancements have led to the development of semi-automated SIP pipelines, such as HT-SIP, which can significantly increase sample throughput. biorxiv.org These platforms automate critical steps like density gradient fractionation and sample cleanup, making large-scale L-Valine (D8; 15N) tracing experiments more feasible. biorxiv.org Such automation is crucial for enabling well-replicated, time-resolved studies of metabolic dynamics. biorxiv.org

Computational and Data Analysis Innovations for Complex L-Valine (D8; 15N) Isotope Datasets

The increasing complexity of data generated from L-Valine (D8; 15N) tracing experiments necessitates the development of advanced computational tools for data analysis and interpretation. dokumen.pub Software tools are being developed to automate the processing of mass spectrometry data from stable isotope labeling experiments. nih.govresearchgate.net For example, programs like iMS2Flux and PIRAMID are designed to streamline data extraction, correct for natural isotope abundance, and prepare data for metabolic flux analysis. nih.govresearchgate.netoup.com

A significant challenge in analyzing isotope tracing data is the correction for the natural abundance of stable isotopes, which can otherwise lead to inaccurate estimations of isotopic enrichment. researchgate.net New algorithms and software are being developed to perform these corrections more accurately and efficiently, even for complex labeling patterns and high-resolution mass spectrometry data. researchgate.netacs.org These computational innovations are essential for extracting meaningful biological insights from the large and complex datasets generated in modern L-Valine (D8; 15N) research. oup.com

Interactive Data Table: Computational Tools for Isotope Tracing Data Analysis

Software ToolPrimary FunctionKey FeaturesRelevance to L-Valine (D8; 15N) Research
iMS2FluxAutomated processing of MS data for metabolic flux analysis. nih.govresearchgate.netCorrection for natural abundance, data quality checks. nih.govStreamlines the analysis of L-Valine (D8; 15N) tracing data for flux calculations.
PIRAMIDExtraction and analysis of mass isotopomer distributions. oup.comUser-friendly interface, supports dual-labeled tracers. oup.comFacilitates the analysis of complex isotopic patterns from L-Valine (D8; 15N).
CPExtractAutomated searching for user-defined isotopolog patterns in LC-HRMS data. acs.orgFlexible pattern definition, high-throughput screening. acs.orgEnables the targeted discovery of novel metabolites derived from L-Valine (D8; 15N).

Q & A

Q. What advanced statistical approaches improve interpretation of 15N tracer data in complex biological systems?

  • Methodology :
  • Apply mixed-effects models to account for biological variability in animal/human studies.
  • Use Bayesian inference to estimate posterior distributions of flux rates when sample sizes are limited .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.